Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride
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Overview
Description
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2 and a molecular weight of 273.20 . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with an amino group and an isopropyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The amino group and isopropyl group are introduced through substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Dihydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-Boc-piperidine-4-carboxylate: Similar structure but with a Boc protecting group instead of an isopropyl group.
Methyl 4-amino-1-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C10H22Cl2N2O2 |
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Molecular Weight |
273.20 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3;;/h8H,4-7,11H2,1-3H3;2*1H |
InChI Key |
NRJBAIYPMMHLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
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